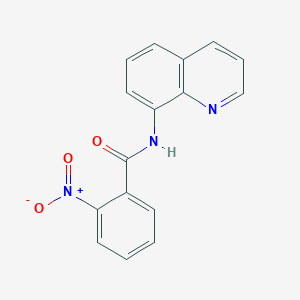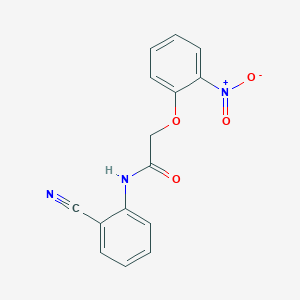
2-nitro-N-8-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-8-quinolinylbenzamide, also known as NQO1, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. NQO1 is a member of the quinone oxidoreductase family of enzymes and has been found to play a critical role in the metabolism of quinones and other xenobiotics.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-8-quinolinylbenzamide involves the reduction of quinones to hydroquinones. This reaction generates reactive oxygen species (ROS) that can cause oxidative stress and DNA damage in cancer cells. 2-nitro-N-8-quinolinylbenzamide has also been found to play a role in the activation of prodrugs, such as CB1954, which can selectively kill cancer cells that overexpress 2-nitro-N-8-quinolinylbenzamide.
Biochemical and Physiological Effects:
2-nitro-N-8-quinolinylbenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to play a role in the metabolism of xenobiotics, including drugs and environmental toxins. 2-nitro-N-8-quinolinylbenzamide has also been found to be involved in the regulation of cell signaling pathways, such as the p53 pathway, which is critical for the prevention of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-nitro-N-8-quinolinylbenzamide in lab experiments is that it is a well-characterized enzyme with a known mechanism of action. This makes it an attractive target for drug development and other research applications. However, one limitation of using 2-nitro-N-8-quinolinylbenzamide is that it is overexpressed in a variety of cancer cells, which can make it difficult to study its normal physiological function.
Direcciones Futuras
There are several future directions for the study of 2-nitro-N-8-quinolinylbenzamide. One area of research is the development of 2-nitro-N-8-quinolinylbenzamide inhibitors for cancer therapy. These inhibitors could be used in combination with other chemotherapy drugs to overcome resistance to treatment. Another area of research is the study of the normal physiological function of 2-nitro-N-8-quinolinylbenzamide. This could lead to a better understanding of its role in the metabolism of xenobiotics and the regulation of cell signaling pathways. Additionally, the development of new prodrugs that can be selectively activated by 2-nitro-N-8-quinolinylbenzamide could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of 2-nitro-N-8-quinolinylbenzamide involves the condensation of 2-nitrobenzoyl chloride and 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product. The yield of the synthesis method varies depending on the conditions used, but it typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
2-nitro-N-8-quinolinylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been found to be overexpressed in a variety of cancer cells, including breast, lung, and colon cancer. This overexpression has been linked to increased resistance to chemotherapy and radiation therapy. 2-nitro-N-8-quinolinylbenzamide has also been shown to be a potential target for cancer therapy, as it plays a critical role in the metabolism of quinones and other xenobiotics.
Propiedades
IUPAC Name |
2-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-7-1-2-9-14(12)19(21)22)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBABUXYHZAPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(quinolin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)




![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)


![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)